Scientific Field: Solid State Chemistry
Summary of Application: Pyridine-2,4,6-tricarboxylate is used as a ligand in the creation of metal–organic framework solid solutions of rare earth ions Tb3+, Eu3+ and Y3+.
Results or Outcomes: The MOFs created using pyridine-2,4,6-tricarboxylate as a ligand were able to emit high quantum yield white light.
Scientific Field: Inorganic Chemistry
Summary of Application: Pyridine-2,4,6-tricarboxylate is used in the synthesis of three coordination polymers of cerium (III).
Methods of Application: The materials are crystallized under hydrothermal conditions at 180 °C, with different reaction times leading to different phases.
Scientific Field: Organic Chemistry
Summary of Application: 2,4,6-Trimethylpyridine, which can be oxidized to form pyridine-2,4,6-tricarboxylate, is used in organic syntheses, for example, for dehydrohalogenation.
Results or Outcomes: The product of this reaction, collidinic acid, can bind the formed hydrogen halides.
Scientific Field: Materials Science
Summary of Application: 4,4’,4"-Trimethylterpyridine, a precursor to the tricarboxylate, has been used as a ligand in dye-sensitized nanocrystalline solar cells.
Results or Outcomes: The use of this ligand in dye-sensitized nanocrystalline solar cells has proven to be useful.
Trimethyl pyridine-2,4,6-tricarboxylate is a chemical compound with the molecular formula and a CAS number of 25309-39-1. It is characterized by a pyridine ring substituted with three carboxylate groups at the 2, 4, and 6 positions and three methyl groups at the nitrogen atom. This structure imparts unique properties to the compound, making it a subject of interest in various chemical and biological studies. The compound typically appears as a solid with a melting point range of 148-150 °C and a predicted boiling point of approximately 385 °C .
These reactions are significant for its application in synthesis and material science.
The biological activity of trimethyl pyridine-2,4,6-tricarboxylate has been explored in various contexts. Preliminary studies suggest it may exhibit:
Several methods have been developed for synthesizing trimethyl pyridine-2,4,6-tricarboxylate:
These methods allow for variations in yield and purity, depending on the specific conditions employed.
Trimethyl pyridine-2,4,6-tricarboxylate has several applications across different fields:
Its versatility makes it valuable in research and industrial applications.
Interaction studies involving trimethyl pyridine-2,4,6-tricarboxylate often focus on its ability to form complexes with metal ions. These interactions can lead to:
Such studies are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with trimethyl pyridine-2,4,6-tricarboxylate. A comparison highlights its unique features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pyridine-2,4-dicarboxylic acid | Two carboxylic acid groups on the pyridine ring | Lacks methyl substitutions at nitrogen |
Trimethyl pyridine | Methyl groups at positions 2, 4, and 6 without carboxylates | No carboxylic acid functionality |
Pyridine-3-carboxylic acid | One carboxylic acid group at position 3 | Different position of carboxyl group |
Trimethyl pyridine-2,4,6-tricarboxylate stands out due to its combination of multiple carboxylic acid groups and methyl substitutions on the nitrogen atom, which affects its reactivity and potential applications compared to these similar compounds.